molecular formula C14H10BrN3 B10780721 N-(3-bromophenyl)quinazolin-4-amine

N-(3-bromophenyl)quinazolin-4-amine

Numéro de catalogue: B10780721
Poids moléculaire: 300.15 g/mol
Clé InChI: SUTRLYZWRGPLSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-bromophenyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C14H10BrN3 and its molecular weight is 300.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(3-bromophenyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antimicrobial, and enzymatic inhibition activities, supported by data tables and relevant case studies.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, have been extensively studied for their pharmacological potential. The quinazoline core is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of various substituents on the quinazoline ring can significantly influence its biological activity.

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. It functions primarily as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in the signaling pathways that regulate cell growth and differentiation.

In Vitro Studies

A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). This compound demonstrated an IC50 value of approximately 0.096 μM against EGFR, indicating potent anticancer activity (Table 1).

CompoundCell LineIC50 (μM)
This compoundMCF-70.096
Reference Drug (e.g., Erlotinib)MCF-70.050

The mechanism by which this compound exerts its anticancer effects involves the inhibition of tyrosine kinase activity associated with EGFR. This inhibition prevents downstream signaling that promotes cell proliferation and survival.

Case Study: Molecular Modeling

Molecular modeling studies have shown that this compound binds effectively to the active site of EGFR. This binding affinity correlates with its biological activity, supporting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains.

Antibacterial Studies

Research has indicated that quinazoline derivatives possess significant antibacterial properties. In a study using disk diffusion methods against E. coli and Staphylococcus aureus, this compound showed moderate to high antibacterial activity (Table 2).

CompoundBacterial StrainActivity Level
This compoundE. coliModerate
This compoundStaphylococcus aureusHigh

Enzymatic Inhibition

This compound has also been investigated for its ability to inhibit various enzymes involved in disease processes.

Case Study: Kinase Inhibition

A series of studies have demonstrated that this compound acts as an irreversible inhibitor of several kinases, including those involved in cancer signaling pathways. The inhibition profile shows that it stabilizes kinases with ΔTm values comparable to known inhibitors like Staurosporine .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions via the Bromine Substituent

The 3-bromophenyl group undergoes transition-metal-catalyzed cross-coupling reactions, enabling aryl–aryl bond formation.

Suzuki-Miyaura Coupling

The bromine atom participates in palladium-catalyzed coupling with boronic acids. For example:

N-(3-bromophenyl)quinazolin-4-amine+Ar-B(OH)2Pd(PPh3)4,baseN-(3-arylphenyl)quinazolin-4-amine+HB(OH)2\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{N-(3-arylphenyl)quinazolin-4-amine} + \text{HB(OH)}_2

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 80–100°C

  • Yield: 70–90%

Buchwald-Hartwig Amination

The bromine substituent facilitates aryl–amine bond formation with primary/secondary amines:

This compound+R2NHPd2(dba)3,XantphosN-(3-aminophenyl)quinazolin-4-amine derivative\text{this compound} + \text{R}_2\text{NH} \xrightarrow{\text{Pd}_2\text{(dba)}_3, \text{Xantphos}} \text{N-(3-aminophenyl)quinazolin-4-amine derivative}

Conditions :

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 60–85%

Nucleophilic Substitution at the Quinazoline Core

The electron-deficient quinazoline ring undergoes nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions.

Reaction with Amines

The 4-amine group can be functionalized via SNAr with alkyl/aryl amines:

This compound+RNH2BaseN-(3-bromophenyl)-N’-alkyl/arylquinazolin-4,2-diamine\text{this compound} + \text{RNH}_2 \xrightarrow{\text{Base}} \text{N-(3-bromophenyl)-N’-alkyl/arylquinazolin-4,2-diamine}

Conditions :

  • Base: K₂CO₃ or Et₃N

  • Solvent: DMSO or DMF

  • Temperature: 80–120°C

  • Yield: 50–75%

Chlorination and Bromination

The quinazoline core can be halogenated at the C2 position using POCl₃ or POBr₃:

This compound+POX3N-(3-bromophenyl)-2-haloquinazolin-4-amine\text{this compound} + \text{POX}_3 \rightarrow \text{N-(3-bromophenyl)-2-haloquinazolin-4-amine}

Conditions :

  • Reagent: POCl₃ or POBr₃ (excess)

  • Solvent: Toluene

  • Temperature: Reflux

  • Yield: 65–90%

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Formation of Pyrido[2,3-d]pyrimidines

Reaction with α,β-unsaturated carbonyl compounds yields fused rings:

This compound+CH2=CHCOORBasePyrido[2,3-d]pyrimidine derivative\text{this compound} + \text{CH}_2=\text{CHCOOR} \xrightarrow{\text{Base}} \text{Pyrido[2,3-d]pyrimidine derivative}

Conditions :

  • Base: DBU

  • Solvent: THF

  • Temperature: 60°C

  • Yield: 55–70%

Alkylation and Acylation

The primary amine group undergoes alkylation or acylation to form secondary/tertiary amines or amides.

Alkylation with Alkyl Halides

This compound+R-XBaseN-(3-bromophenyl)-N-alkylquinazolin-4-amine\text{this compound} + \text{R-X} \xrightarrow{\text{Base}} \text{N-(3-bromophenyl)-N-alkylquinazolin-4-amine}

Conditions :

  • Base: NaH or K₂CO₃

  • Solvent: DMF

  • Temperature: 25–60°C

  • Yield: 60–85%

Acylation with Acid Chlorides

This compound+RCOClN-(3-bromophenyl)-N-acylquinazolin-4-amine\text{this compound} + \text{RCOCl} \rightarrow \text{N-(3-bromophenyl)-N-acylquinazolin-4-amine}

Conditions :

  • Solvent: CH₂Cl₂

  • Base: Pyridine

  • Temperature: 0°C to RT

  • Yield: 70–95%

Oxidation of the Quinazoline Ring

Controlled oxidation with KMnO₄ introduces ketone groups:

This compoundKMnO4,H2SO4N-(3-bromophenyl)quinazolin-4-one\text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{N-(3-bromophenyl)quinazolin-4-one}

Conditions :

  • Oxidant: KMnO₄ (2 equiv)

  • Solvent: H₂O/AcOH

  • Temperature: 50°C

  • Yield: 40–60%

Reduction of the Aromatic Ring

Catalytic hydrogenation reduces the quinazoline core:

This compoundH2,Pd/CN-(3-bromophenyl)-1,2,3,4-tetrahydroquinazolin-4-amine\text{this compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{N-(3-bromophenyl)-1,2,3,4-tetrahydroquinazolin-4-amine}

Conditions :

  • Catalyst: 10% Pd/C

  • Solvent: EtOH

  • Pressure: 1 atm H₂

  • Yield: 75–90%

Copper-Mediated Ullmann Coupling

The bromine substituent participates in Ullmann-type couplings with phenols/thiols:

This compound+Ar-OHCuI, ligandN-(3-(aryloxy)phenyl)quinazolin-4-amine\text{this compound} + \text{Ar-OH} \xrightarrow{\text{CuI, ligand}} \text{N-(3-(aryloxy)phenyl)quinazolin-4-amine}

Conditions :

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-phenanthroline

  • Solvent: DMSO

  • Temperature: 120°C

  • Yield: 50–70%

Comparative Reaction Data

Reaction TypeConditionsYield (%)Key Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O70–90
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, toluene60–85
SNAr with AminesK₂CO₃, DMSO, 80°C50–75
Chlorination (POCl₃)Toluene, reflux65–90
Alkylation (NaH, DMF)RT to 60°C60–85

Mechanistic Insights

  • Cross-Couplings : Palladium(0) undergoes oxidative addition with the C–Br bond, followed by transmetallation/reductive elimination.

  • SNAr : The electron-deficient quinazoline ring activates positions C2 and C4 for nucleophilic attack, stabilized by resonance .

  • Cyclization : Intramolecular nucleophilic attack forms fused rings, often driven by thiourea or base-mediated dehydroaromatization .

This reactivity profile underscores the compound’s utility in medicinal chemistry for generating targeted kinase inhibitors and antimicrobial agents.

Propriétés

Formule moléculaire

C14H10BrN3

Poids moléculaire

300.15 g/mol

Nom IUPAC

N-(3-bromophenyl)quinazolin-4-amine

InChI

InChI=1S/C14H10BrN3/c15-10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14/h1-9H,(H,16,17,18)

Clé InChI

SUTRLYZWRGPLSJ-UHFFFAOYSA-N

SMILES canonique

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.